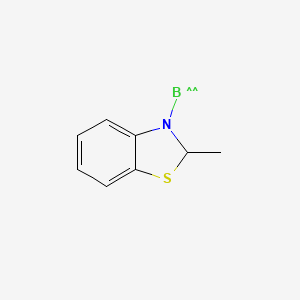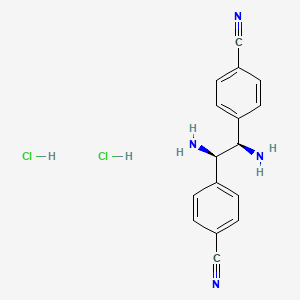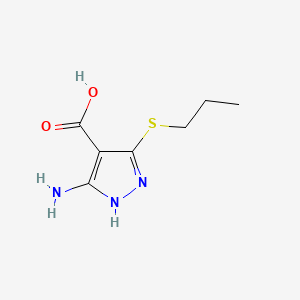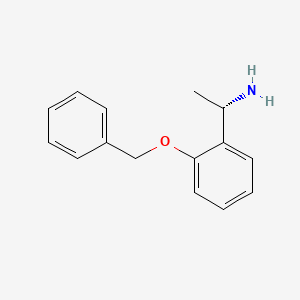
N-Tridecane-d28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tridecane-d28 is a deuterium-labeled version of Tridecane . Tridecane is a short-chain aliphatic hydrocarbon containing 13 carbon atoms . It is a volatile oil component isolated from the essential oil of Piper aduncum L . Tridecane is also a stress compound released by the brown marmorated stink bugs .
It is available in neat concentration and is typically stored at room temperature away from light and moisture .
Molecular Structure Analysis
The molecular formula of this compound is CD3(CD2)11CD3 . It has a molecular weight of 212.53 . The structure of Tridecane contains a total of 40 bonds, including 12 non-H bonds and 10 rotatable bonds .Physical and Chemical Properties Analysis
This compound has a boiling point of 234°C and a melting point between -4 and -6°C . It has a density of 0.869 g/mL at 25°C .Scientific Research Applications
Molecular Arrangements and Conformations of Liquid n‐Tridecane Chains Confined Between Two Hard Walls : This study used Monte Carlo simulations to examine n-tridecane chains in confined spaces. It found that molecules in the central region showed agreement with ideal unperturbed chains, while significant wall influences persisted over a distance of ∼1.5 nm. This research contributes to understanding molecular behavior in restricted environments, which is crucial in nanotechnology and material science (Vacatello, Yoon, & Laskowski, 1990).
Effects of N,N-dimethylaniline and Trichloroethene on Prebreakdown Phenomena in Liquid and Solid N-Tridecane : This paper investigates the impact of additives on electrical breakdown in n-tridecane, both in liquid and solid phases. The results are significant for understanding electrical insulation properties, which is relevant in electrical engineering and materials science (Hestad et al., 2011).
A Comparison of a United Atom and an Explicit Atom Model in Simulations of Polymethylene : This research compares two models in simulating n-tridecane, highlighting differences in chain conformations, packing, and dynamics. Such studies are essential in molecular modeling and contribute to the field of computational chemistry (Yoon, Smith, & Matsuda, 1993).
Measurement Method of Compressibility Coefficient for Tridecane with a Vibrating Tube Densimeter : This paper presents a method to determine the compressibility coefficient of tridecane, crucial for accurate volume measurements in hydrostatic weighing. This research has applications in metrology and materials science (Li, Wang, Chen, & Zhang, 2017).
Structure and Properties of Polymethylene Melt Surfaces from Molecular Dynamics Simulations : This study investigates the surface properties of n-tridecane melts, contributing to the understanding of thermodynamic and dynamic behaviors of polymethylene melt surfaces, which is significant in materials science and thermodynamics (Chang, Han, Yang, Jaffe, & Yoon, 2001).
Safety and Hazards
N-Tridecane-d28 should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . It is also advised to store the compound locked up and away from light and moisture .
Future Directions
N-Tridecane-d28, like Tridecane, can be used as a model system for polyethylene . It has similar pre-breakdown phenomena in both solid and liquid states, suggesting that electrical treeing mainly occurs in amorphous regions of the solid phase . This could open up new avenues for research in materials science and engineering.
Mechanism of Action
Target of Action
N-Tridecane-d28, also known as Tridecane-d28, is a deuterated compound of Tridecane . Tridecane is a short-chain aliphatic hydrocarbon with 13 carbon atoms
Mode of Action
It’s known that hydrocarbons like tridecane can insert into lipid bilayers and disrupt their structure, potentially affecting the function of membrane-bound proteins .
Biochemical Pathways
A study on the reaction mechanism for n-tridecane has shown that it involves various chemical species and reactions . The reaction paths during the ignition process for n-Tridecane in air were analyzed with different initial temperatures, which are located in the cool-flame dominant, negative-temperature coefficient, and blue-flame dominant regions .
Pharmacokinetics
As a hydrocarbon, it is likely to be lipophilic and may distribute widely in the body, particularly in fatty tissues .
Result of Action
Hydrocarbons like tridecane can cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure conditions can affect the reaction paths and ignition characteristics of n-Tridecane .
Biochemical Analysis
Biochemical Properties
N-Tridecane-d28 plays a significant role in biochemical reactions due to its stable isotopic labeling. This compound is often used as a tracer in metabolic studies to investigate the fate of hydrocarbons in biological systems. This compound interacts with various enzymes and proteins involved in hydrocarbon metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of hydrocarbons. The interactions between this compound and these enzymes help researchers understand the metabolic pathways and the role of hydrocarbons in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest in biochemical research. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in hydrocarbon metabolism, leading to changes in the activity of metabolic enzymes. Additionally, the presence of this compound in cells can impact cellular signaling pathways, such as those mediated by cytochrome P450 enzymes, which play a crucial role in the detoxification of hydrocarbons .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins. At the molecular level, this compound can bind to the active sites of cytochrome P450 enzymes, leading to the oxidation of the hydrocarbon chain. This process results in the formation of hydroxylated metabolites, which can further undergo metabolic transformations. The binding interactions between this compound and these enzymes are essential for understanding the metabolic fate of hydrocarbons and their impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, the compound can exhibit toxic effects, such as liver damage and alterations in metabolic enzyme activities. These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research and for understanding its potential impact on biological systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of hydrocarbons by cytochrome P450 enzymes. The metabolic formation of α,ω-tridecanedioic acid from this compound involves the intermediate formation of n-tridecanoic acid and α,ω-tridecanediol. These metabolic transformations are essential for understanding the fate of hydrocarbons in biological systems and their impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where it interacts with metabolic enzymes. The distribution of this compound within tissues is also influenced by its lipophilic nature, which allows it to partition into lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on metabolic enzymes. The localization of this compound within these compartments is crucial for understanding its role in cellular metabolism and its impact on cellular function .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosadeuteriotridecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFAKIEWZDVMP-KRQNKTCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)](/img/structure/B568136.png)
